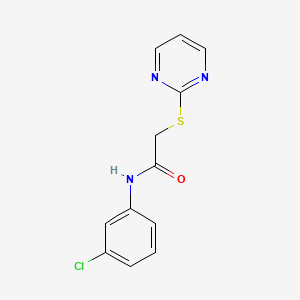![molecular formula C18H20ClNOS B3125722 N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 329079-03-0](/img/structure/B3125722.png)
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Overview
Description
This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to nitrogen . Acetamides are a class of chemicals that are used in various industries and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central acetamide group, with a butan-2-yl group attached to one phenyl ring and a chlorophenyl group attached to the other . The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Acetamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, acetamides are solid at room temperature and have relatively high boiling points .Scientific Research Applications
Antimicrobial Activity
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This property is particularly useful in the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Analgesic Effects
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has been studied for its analgesic properties. It works by modulating pain pathways in the central nervous system, potentially offering relief from both acute and chronic pain conditions. This makes it a valuable compound for pain management research .
Anti-diabetic Effects
There is emerging evidence that this compound may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its mechanism involves modulating key enzymes and pathways involved in glucose metabolism, making it a potential therapeutic agent for diabetes management.
These applications highlight the diverse potential of N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-3-13(2)14-4-8-16(9-5-14)20-18(21)12-22-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYWKFTWCFKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




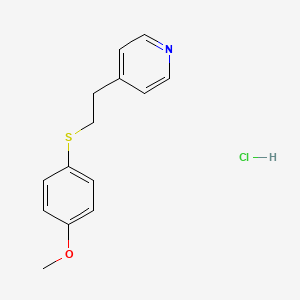
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

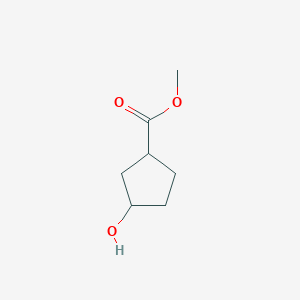
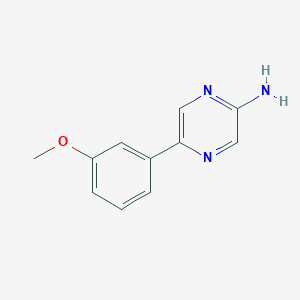
![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)
![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)
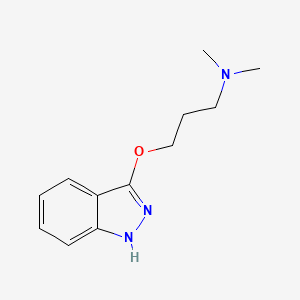
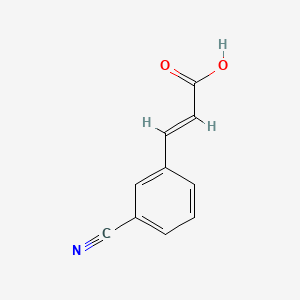
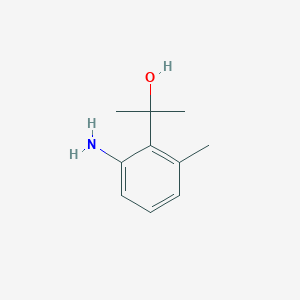
![2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125705.png)
